1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine
Overview
Description
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This structure is notable for its fused ring system, which combines a pyrazole ring with a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This reaction is often carried out under reflux conditions in solvents such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridines: These derivatives have a different ring fusion pattern and are used in various medicinal chemistry applications.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds have an additional triazine ring and are investigated for their potential as kinase inhibitors.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(10)9-6-8-4-2-3-5-12(8)11-9/h6-7H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASJNOJDEPRNGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN2CCCCC2=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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